molecular formula C35H53N9O6 B1445721 He-LWamide II CAS No. 198995-08-3

He-LWamide II

Cat. No.: B1445721
CAS No.: 198995-08-3
M. Wt: 695.9 g/mol
InChI Key: GFYLAMJUEUPBFG-CISYKLKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

He-LWamide II can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity peptide suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

He-LWamide II primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It may also participate in interactions with other biomolecules, such as receptors and enzymes, which can lead to conformational changes and functional modulation .

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Agents: TFA

    Cleavage Reagents: TFA, scavengers like water, TIS, and EDT

Major Products

The major product of these reactions is the fully synthesized and purified this compound peptide. During biological interactions, the peptide may form complexes with receptors or other proteins, leading to functional outcomes such as migration stimulation or metamorphosis induction .

Scientific Research Applications

He-LWamide II has several scientific research applications, particularly in the fields of biology and medicine:

Mechanism of Action

He-LWamide II exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses. In the case of planula larvae, this compound stimulates migration by extending the active periods of movement . The molecular targets include receptors that are part of the G protein-coupled receptor (GPCR) family, which mediate the downstream signaling events .

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYLAMJUEUPBFG-CISYKLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50777659
Record name L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50777659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198995-08-3
Record name L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50777659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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He-LWamide II
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He-LWamide II
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